N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine
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Overview
Description
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine is an organic compound that features a pyrene moiety attached to a butyl chain, which is further connected to an ethane-1,2-diamine group
Preparation Methods
The synthesis of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and ethane-1,2-diamine as the primary starting materials.
Synthetic Route: One common method involves the alkylation of pyrene with a butyl halide to form 4-(Pyren-1-yl)butane. This intermediate is then reacted with ethane-1,2-diamine under suitable conditions to yield the final product.
Chemical Reactions Analysis
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate (KMnO~4~) to form pyrene derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced amine derivatives.
Scientific Research Applications
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N1-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine involves its interaction with molecular targets through its pyrene and amine groups. The pyrene moiety can intercalate into DNA, while the amine groups can form hydrogen bonds with various biomolecules. These interactions can affect cellular processes and pathways, making the compound useful for studying molecular mechanisms .
Comparison with Similar Compounds
N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also features an ethane-1,2-diamine group but with pyridine substituents instead of pyrene.
1-(Indol-3-yl)ethane-1,2-diamine: This marine indole alkaloid contains an indole moiety instead of pyrene and has been studied for its biological properties.
Properties
CAS No. |
185213-50-7 |
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Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N'-(4-pyren-1-ylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H24N2/c23-13-15-24-14-2-1-4-16-7-8-19-10-9-17-5-3-6-18-11-12-20(16)22(19)21(17)18/h3,5-12,24H,1-2,4,13-15,23H2 |
InChI Key |
HOPLTLJPTQIFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCNCCN |
Origin of Product |
United States |
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